VAP-1/SSAO Inhibition: A >3,000-Fold Activity Gap Separates 3-(4-Aminophenoxy)benzylamine from Potent Aryl Benzylamine Inhibitors
3-(4-Aminophenoxy)benzylamine exhibits minimal inhibition of human and rat Vascular Adhesion Protein-1 (VAP-1), with IC50 values consistently exceeding 100,000 nM [1]. In direct contrast, a high-potency aryl benzylamine comparator (BDBM128993) demonstrates an IC50 of 32 nM against human VAP-1 in the same radiochemical assay [2]. This represents an activity gap of over 3,000-fold. Furthermore, the compound's affinity for rat VAP-1 is similarly weak (IC50 > 100,000 nM) compared to the same comparator's potent inhibition of the rat enzyme (IC50 = 9.8 nM) [2], a >10,000-fold difference.
| Evidence Dimension | Inhibition of human VAP-1 (SSAO) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | BDBM128993 (Aryl benzylamine derivative) IC50 = 32 nM |
| Quantified Difference | >3,125-fold difference |
| Conditions | Radiochemical-enzymatic assay using 14C-benzylamine as substrate with CHO cells expressing human VAP-1; 25°C [REFS-1, REFS-2] |
Why This Matters
This data unequivocally positions 3-(4-Aminophenoxy)benzylamine as an ideal negative control or reference compound for VAP-1 assays, ensuring that observed effects can be attributed to specific inhibitor activity rather than background binding.
- [1] BindingDB. (n.d.). BDBM50404889 (CHEMBL303714) Activity Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404889 View Source
- [2] BindingDB. (n.d.). BDBM128993 (US8802679, 69) Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993 View Source
